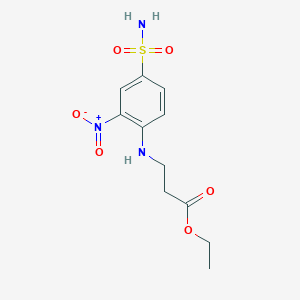

Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate

描述

Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate is a specialized organic compound primarily utilized as a synthetic intermediate in pharmaceutical chemistry. Its structure features a propanoate ester backbone substituted with a 2-nitro-4-sulfamoylphenylamino group. The nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups are electron-withdrawing, influencing its reactivity and solubility. This compound plays a critical role in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant . The synthesis involves sequential reactions with pyridin-2-ylamino derivatives and reductive amination steps, achieving an overall yield of ~48% .

属性

分子式 |

C11H15N3O6S |

|---|---|

分子量 |

317.32 g/mol |

IUPAC 名称 |

ethyl 3-(2-nitro-4-sulfamoylanilino)propanoate |

InChI |

InChI=1S/C11H15N3O6S/c1-2-20-11(15)5-6-13-9-4-3-8(21(12,18)19)7-10(9)14(16)17/h3-4,7,13H,2,5-6H2,1H3,(H2,12,18,19) |

InChI 键 |

DJHILMWPIHCHDU-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Aromatic Amine Intermediate Preparation

The starting material, 2-nitro-4-aminobenzenesulfonamide, can be synthesized or purchased. The sulfamoyl group is typically introduced by sulfonation of the corresponding aniline derivative or by sulfonamide formation using sulfamoyl chloride reagents.

Coupling Reaction with Ethyl Acrylate or Equivalent

A key step is the nucleophilic aromatic substitution or Michael addition of the aromatic amine to ethyl acrylate:

- Reaction Conditions:

- Solvent: Anhydrous ethanol or other suitable polar solvents

- Catalyst: Acid catalysts such as trifluoromethanesulfonic acid have been reported effective in similar amino ester syntheses

- Temperature: Elevated temperatures (85–160 °C) under nitrogen atmosphere to prevent oxidation

- Time: Extended reaction times (16–20 hours) to ensure complete conversion

One example from related compounds (ethyl 3-(pyridin-2-ylamino)propanoate) shows that under nitrogen protection, reacting 2-aminopyridine with ethyl acrylate in anhydrous ethanol catalyzed by trifluoromethanesulfonic acid at 120–160 °C for 16–20 hours yields high purity product after recrystallization.

Reduction and Esterification Steps (if applicable)

In cases where nitro groups are introduced as nitrobenzaldehyde derivatives, reduction to amino groups can be performed using stannous chloride in ethanol, which also facilitates simultaneous esterification of carboxylic acids. However, for the target compound, the nitro group is retained, so reduction is avoided.

Purification

- Washing with organic solvents such as petroleum ether and ethyl acetate

- Recrystallization from solvent mixtures (e.g., petrol ether/ethyl acetate in 5:1 ratio)

- Chromatographic purification (silica gel column chromatography) may be used for complex mixtures

Representative Experimental Procedure

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Aromatic amine preparation | Sulfonation or sulfonamide formation on 2-nitroaniline | High (varies) | Requires careful control to avoid reduction of nitro group |

| 2. Coupling with ethyl acrylate | 2-nitro-4-aminobenzenesulfonamide + ethyl acrylate, trifluoromethanesulfonic acid catalyst, ethanol, 120-160 °C, 18 h, N2 atmosphere | ~80% | Purity >99% by HPLC after recrystallization |

| 3. Purification | Wash with petroleum ether/ethyl acetate, recrystallize, filter | - | White crystalline solid obtained |

Comparative Analysis of Preparation Routes

Research Results and Observations

- The acid-catalyzed Michael addition of aromatic amines to ethyl acrylate under nitrogen atmosphere yields high purity ethyl 3-(arylamino)propanoates with good yields and reproducibility.

- The nitro group remains intact under these conditions, avoiding reduction or side reactions.

- Use of trifluoromethanesulfonic acid as catalyst enhances reaction rate and yield compared to uncatalyzed or base-catalyzed methods.

- Purification by recrystallization from petroleum ether/ethyl acetate mixtures effectively removes impurities.

- Alternative methods involving copper-catalyzed Ullmann couplings or reduction steps are less efficient or unsuitable for retaining nitro groups.

Summary Table of Preparation Method Parameters

| Parameter | Description | Optimal Range/Value |

|---|---|---|

| Solvent | Anhydrous ethanol or similar polar solvent | Ethanol |

| Catalyst | Strong acid catalyst | Trifluoromethanesulfonic acid (9 mL per 50 g amine scale) |

| Temperature | Reaction temperature | 120–160 °C |

| Atmosphere | Inert gas to prevent oxidation | Nitrogen |

| Reaction Time | Duration for completion | 16–20 hours |

| Purification | Washing and recrystallization solvents | Petroleum ether / ethyl acetate (5:1) |

| Yield | Isolated product yield | Approximately 80% |

| Purity | HPLC purity | >99% |

化学反应分析

Nitro Group Reduction

The nitro group (-NO₂) at the 2-position undergoes reduction to form an amine (-NH₂), a critical step for generating bioactive intermediates .

This reaction is pivotal for synthesizing derivatives for medicinal applications, as the resulting amine can participate in coupling or alkylation reactions .

Sulfamoyl Group Reactivity

The sulfamoyl (-SO₂NH₂) group exhibits acid/base-mediated hydrolysis and substitution reactions .

Ester Hydrolysis

The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions .

The carboxylic acid product is a versatile intermediate for amide-bond formation or metal coordination .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -NO₂ and -SO₂NH₂) undergoes regioselective halogenation or nitration .

Amino Group Functionalization

The secondary amine in the propanoate linker participates in acylation or alkylation .

Thermal Stability and Side Reactions

At elevated temperatures (>150°C), the compound decomposes via nitro group elimination or ester pyrolysis .

| Condition | Observation | Mechanism |

|---|---|---|

| 160°C, inert atmosphere | Formation of sulfonic acid derivatives and ethyl acrylate | Retro-Michael addition and denitration |

Key Research Findings

科学研究应用

Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe due to its unique functional groups.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfamoyl group can mimic sulfonamide drugs, potentially inhibiting enzymes involved in folate metabolism.

相似化合物的比较

Key Differentiators :

Functional Group Influence: The nitro-sulfamoyl combination in the target compound provides strong electron-withdrawing effects, enhancing its reactivity in nucleophilic substitution or condensation reactions compared to analogs like ethyl 3-(2-furyl)propanoate, which is electron-rich . Sulfamoyl groups (-SO₂NH₂) improve aqueous solubility and enable hydrogen bonding, a contrast to hydrophobic substituents like phenyl or furanmethyl .

Synthetic Utility: The target compound is tailored for pharmaceutical intermediates (e.g., Dabigatran), whereas analogs such as ethyl 3-[(2-furylmethyl)amino]propanoate are more suited for polymer or materials chemistry . Chiral analogs like (S)-ethyl 3-nitro-2-phenylpropanoate emphasize stereochemical control in synthesis, a feature absent in the non-chiral target compound .

Phthalimide derivatives () are often used in prodrug design, leveraging their hydrolytic stability .

Structural and Electronic Analysis

Electronic Effects :

- The nitro group in the target compound induces strong electron withdrawal, polarizing the aromatic ring and activating it for electrophilic substitution. This contrasts with ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate (), where electron-donating hydroxyl and amide groups dominate .

Thermodynamic and Physical Properties :

- Molecular weights range from 197.23 g/mol (furylmethyl analog, ) to 400.43 g/mol (phthalimide derivative, ), influencing solubility and bioavailability .

- The target compound’s polar substituents (nitro, sulfamoyl) likely result in higher melting points compared to non-polar analogs like ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate () .

生物活性

Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a sulfonamide moiety that is known for its pharmacological significance. The compound can be represented as follows:

- Chemical Formula : C12H14N4O5S

- Molecular Weight : 318.33 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation. Key mechanisms include:

- Inhibition of Angiogenesis : The compound has shown potential in inhibiting vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.

- Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibitory activity, which may contribute to neuroprotective effects.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. The following table summarizes the IC50 values against different cancer cell lines:

These values suggest that the compound has a noteworthy capacity to inhibit cell proliferation in various cancer types.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays, including the inhibition of nitric oxide production in macrophages.

These findings indicate that the compound may serve as a therapeutic agent in inflammatory disorders.

Case Studies and Research Findings

-

Study on VEGFR Inhibition :

A recent study investigated the binding affinity of this compound to VEGFR-2. Docking studies revealed a favorable interaction with key residues in the active site, suggesting its potential as a VEGFR inhibitor . -

Cholinesterase Inhibition Study :

A comparative analysis with standard cholinesterase inhibitors showed that similar compounds exhibited promising inhibitory activity against acetylcholinesterase, indicating potential neuroprotective effects . -

Cytotoxicity Evaluation :

In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, with some derivatives showing enhanced potency compared to existing chemotherapeutics like doxorubicin .

常见问题

Q. What synthetic pathways are established for Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate in pharmaceutical intermediates?

The compound is synthesized via condensation reactions using carbodiimide coupling agents (e.g., CDI). For instance, reacting 4-methylamino-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate in the presence of CDI produces the target compound. Subsequent reduction of the nitro group (e.g., using zinc) and further amidination steps yield advanced intermediates for anticoagulant APIs like Dabigatran etexilate .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (1H/13C) to confirm structural integrity, particularly the nitro and sulfamoyl substituents.

- HPLC (with UV detection) to assess purity (>95% is typical for intermediates).

- Mass spectrometry (ESI or EI-MS) to verify molecular weight (e.g., m/z 327.3 for [M+H]+). These protocols align with pharmaceutical intermediate characterization standards .

Q. What is the compound’s role in synthesizing Dabigatran etexilate?

It serves as a key intermediate in forming the benzimidazole core of Dabigatran. The nitro group is reduced to an amine, enabling coupling with [(4-cyanophenyl)amino] acetic acid. This step is critical for achieving the final API’s anticoagulant activity .

Q. How should researchers handle stability concerns during storage?

Store under inert conditions (N2 atmosphere, −20°C) to prevent hydrolysis of the ester group or nitro group degradation. Stability studies under varying pH and temperature are recommended to optimize storage protocols .

Advanced Research Questions

Q. How can low yields during the CDI-mediated coupling step be addressed?

Contradictory yield reports (e.g., 48% vs. 65%) may arise from:

Q. What strategies mitigate side reactions during nitro group reduction?

Zinc-mediated reduction in acidic media requires:

Q. How do solvent choices impact the compound’s reactivity in subsequent steps?

Polar aprotic solvents (e.g., DMF, THF) enhance solubility during coupling reactions, while protic solvents (e.g., MeOH) may hydrolyze the ester group. Solvent selection should align with reaction mechanism studies (e.g., dielectric constant optimization) .

Q. What mechanistic insights explain discrepancies in spectroscopic data?

Discrepancies in NMR shifts (e.g., aromatic protons) may arise from:

Q. How can computational modeling aid in optimizing synthetic routes?

DFT calculations (e.g., B3LYP/6-31G*) predict transition states for nitro reduction or ester hydrolysis, guiding experimental design. Molecular docking studies may also elucidate interactions in API intermediates .

Q. What are the implications of batch-to-batch variability in industrial-scale synthesis?

Variability in purity (>95% vs. <90%) can affect downstream reactions. Implement Quality-by-Design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。